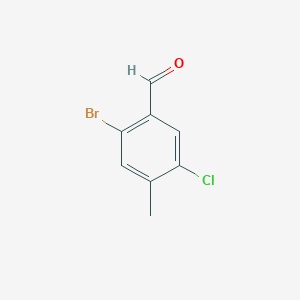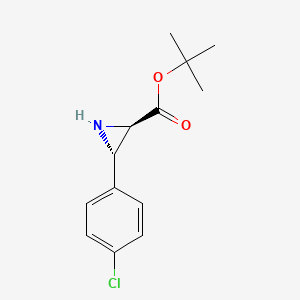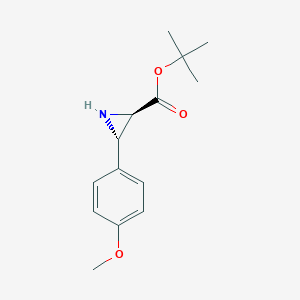
2-Bromo-5-chloro-4-méthylbenzaldéhyde
Vue d'ensemble
Description
2-Bromo-5-chloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Applications De Recherche Scientifique
2-Bromo-5-chloro-4-methylbenzaldehyde is used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 4-methylbenzaldehyde. The reaction typically involves the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Bromo-5-chloro-4-methylbenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel condensation, forming carbon-carbon bonds with other compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Knoevenagel Condensation: Reagents like malonic acid or its derivatives in the presence of a base such as piperidine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted benzaldehydes depending on the nucleophile used.
Condensation Products: α,β-unsaturated carbonyl compounds.
Oxidation Products: 2-Bromo-5-chloro-4-methylbenzoic acid.
Reduction Products: 2-Bromo-5-chloro-4-methylbenzyl alcohol.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-4-methylbenzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methylbenzaldehyde
- 2-Chloro-4-methylbenzaldehyde
- 2-Bromo-5-methylbenzaldehyde
- 2-Chloro-5-methylbenzaldehyde
Uniqueness
2-Bromo-5-chloro-4-methylbenzaldehyde is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual substitution pattern allows for the formation of diverse chemical structures and enhances its utility in organic synthesis compared to compounds with single halogen substitutions .
Propriétés
IUPAC Name |
2-bromo-5-chloro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWTALXUZHXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)






![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382870.png)
amine dihydrochloride](/img/structure/B1382872.png)



